4-メチル-5-フェニル-2H-ピラゾール-3-アミン

説明

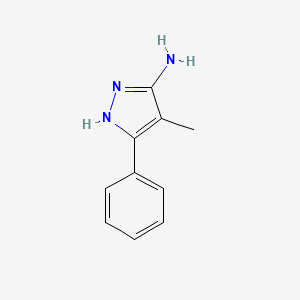

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is a chemical compound with the molecular formula C10H11N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

科学的研究の応用

Medicinal Chemistry

Pharmacological Potential

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine has been investigated for its pharmacological properties. It exhibits potential as a pharmacophore in drug design, particularly for:

- Anti-inflammatory : The compound has shown promise in inhibiting cyclooxygenase enzymes (COX) which are critical in inflammation pathways. For instance, some derivatives have demonstrated selective COX-2 inhibition with IC50 values significantly lower than traditional NSAIDs like celecoxib .

- Anticancer Activity : In vitro studies have indicated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including cervical (HeLa), lung (NCI-H460), and prostate (PC-3) cancers. The IC50 values for these compounds ranged from 14.62 to 65.41 µM, suggesting notable cytotoxic effects .

Materials Science

Synthesis of Novel Materials

The compound is also explored for its utility in materials science. Its unique structure allows for the synthesis of novel materials with distinct electronic and optical properties. By modifying the pyrazole ring or introducing different substituents, researchers can create materials suitable for applications in organic electronics and photonics.

Biological Studies

Enzyme Interaction Studies

In biochemical assays, 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine serves as a probe to study enzyme interactions and inhibition mechanisms. Its ability to bind to specific active sites of enzymes enables researchers to understand better the dynamics of enzyme-substrate interactions and the potential for developing new inhibitors .

Case Studies

- Anti-inflammatory Activity : A study evaluated several pyrazole derivatives for their COX inhibitory activity, revealing that compounds derived from 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine exhibited superior selectivity towards COX-2 compared to COX-1, indicating potential therapeutic applications in treating inflammatory diseases .

- Anticancer Properties : In a series of experiments assessing the anticancer effects of pyrazole derivatives, it was found that certain modifications to the 4-Methyl-5-phenyl group significantly enhanced cytotoxicity against human cancer cell lines. The study highlighted the importance of structural variations in optimizing biological activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine typically involves the cyclization of appropriate hydrazine derivatives with suitable diketones or ketoesters. One common method involves the reaction of phenylhydrazine with 4-methyl-3-oxobutanoic acid under acidic conditions to form the desired pyrazole ring.

Industrial Production Methods

Industrial production methods for 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

化学反応の分析

Types of Reactions

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazoles.

作用機序

The mechanism of action of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole ring. This interaction can modulate biological pathways, leading to the observed biological effects.

類似化合物との比較

Similar Compounds

- 4-Methyl-1-phenyl-2H-pyrazol-3-ylamine

- 5-Methyl-4-phenyl-2H-pyrazol-3-ylamine

- 4-Methyl-5-(4-methylphenyl)-2H-pyrazol-3-ylamine

Uniqueness

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is unique due to its specific substitution pattern on the pyrazole ring, which can influence its chemical reactivity and biological activity. The presence of both methyl and phenyl groups provides a distinct set of properties compared to other pyrazole derivatives.

生物活性

4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine is , with a molecular weight of approximately 188.24 g/mol. The structure features a pyrazole ring substituted with a methyl group and a phenyl group, contributing to its unique reactivity and biological activity profiles.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 188.24 g/mol |

| Structure | Pyrazole with methyl and phenyl substitutions |

Antimicrobial Activity

Research indicates that 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound’s mechanism involves disrupting bacterial cell wall synthesis, which is critical for maintaining cell integrity.

Case Study:

In a laboratory setting, the compound was tested against a panel of microorganisms, showing Minimum Inhibitory Concentrations (MICs) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit cyclooxygenase (COX) enzymes, which play a vital role in the inflammatory process by converting arachidonic acid into prostaglandins.

Research Findings:

In vitro studies have shown that 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This property suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Activity

Emerging research highlights the anticancer potential of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine. Preliminary studies indicate that it may induce apoptosis in various cancer cell lines, including breast and prostate cancer cells.

Mechanism of Action:

The compound is believed to modulate key signaling pathways involved in cell proliferation and apoptosis. Specifically, it may activate caspase pathways leading to programmed cell death.

The exact mechanism through which 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with specific enzymes and receptors due to the presence of the pyrazole ring. This interaction can modulate various biological pathways, enhancing its therapeutic potential.

Comparison with Related Compounds

To understand the uniqueness of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 4-Methyl-1-phenyl-2H-pyrazol-3-ylamine | Moderate anti-inflammatory | Different substitution pattern |

| 5-Methyl-4-phenyl-2H-pyrazol-3-ylamine | Antimicrobial properties | Enhanced lipophilicity |

| 4-(4-Fluorophenyl)-2H-pyrazol-3-amine | Potential anticancer activity | Fluorinated substituent |

The specific substitution pattern on the pyrazole ring of 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine enhances its biological activity compared to other derivatives.

特性

IUPAC Name |

4-methyl-5-phenyl-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-9(12-13-10(7)11)8-5-3-2-4-6-8/h2-6H,1H3,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNHMZXAVFWBIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60985001 | |

| Record name | 4-Methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66367-67-7 | |

| Record name | 66367-67-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=255001 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-5-phenyl-1,2-dihydro-3H-pyrazol-3-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60985001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。